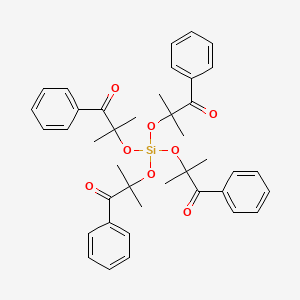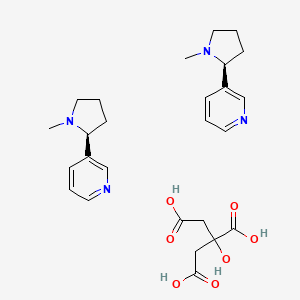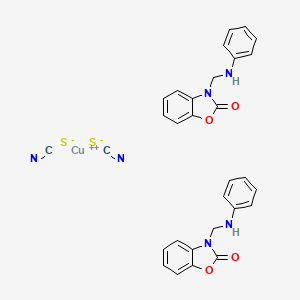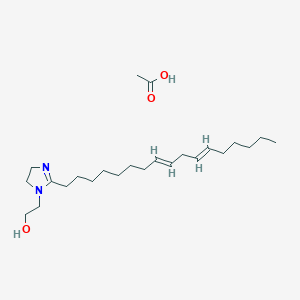
2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate is a complex organic compound with a unique structure that includes a long hydrocarbon chain and an imidazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate typically involves the reaction of heptadeca-8,11-dienyl derivatives with imidazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted imidazolium derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z,12Z)-octadeca-9,12-dien-1-amide: A compound with a similar hydrocarbon chain but different functional groups.
Linoleamide: Another compound with a long hydrocarbon chain and amide functionality.
Uniqueness
2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate is unique due to its imidazolium ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94023-46-8 |
|---|---|
Molekularformel |
C22H40N2O.C2H4O2 C24H44N2O3 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
acetic acid;2-[2-[(8E,11E)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C22H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2(3)4/h6-7,9-10,25H,2-5,8,11-21H2,1H3;1H3,(H,3,4)/b7-6+,10-9+; |
InChI-Schlüssel |
ZVAKMOYSMUCXTR-JRYFSKGNSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC1=NCCN1CCO.CC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC1=NCCN1CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


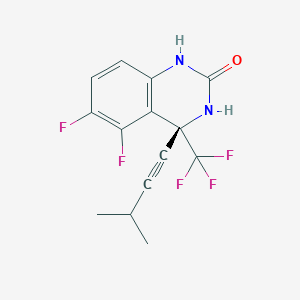
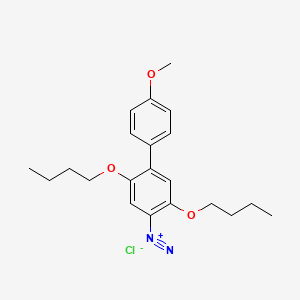
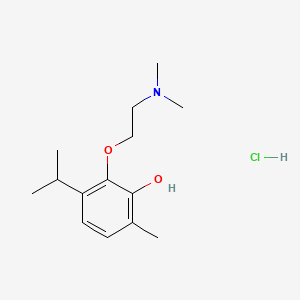
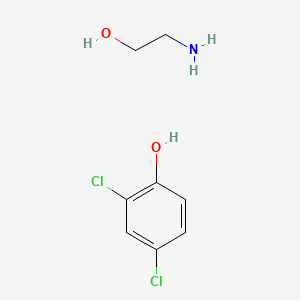
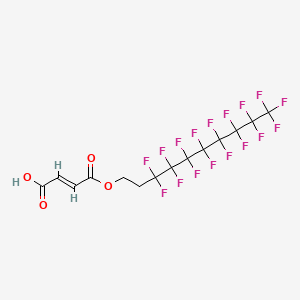
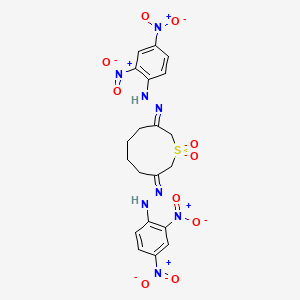


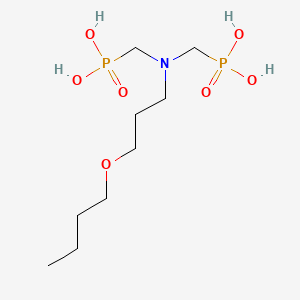
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
